Platelet Count Preservation at High Doses: T-448 vs. T-711 (Conventional LSD1 Inhibitor)
T-448 demonstrates a superior hematological safety profile compared to the conventional tranylcypromine-based LSD1 inhibitor T-711. In a 4-day repeated administration study in mice, T-711 caused a significant, dose-dependent reduction in platelet numbers starting at 10 mg/kg/day, while T-448 at doses up to 100 mg/kg/day (the highest tested) produced no significant change in platelet counts [1].
| Evidence Dimension | Platelet Count Preservation (In Vivo Hematological Safety) |
|---|---|
| Target Compound Data | T-448: No significant change in platelet numbers at doses up to 100 mg/kg/day (p.o., 4-day repeated administration) |
| Comparator Or Baseline | T-711: Significant decrease in platelet numbers at ≥10 mg/kg/day (p.o., 4-day repeated administration) |
| Quantified Difference | >10-fold higher tolerated dose without thrombocytopenia (100 mg/kg vs. <10 mg/kg threshold for toxicity) |
| Conditions | In vivo, male C57BL/6J mice, 4-day repeated oral administration, whole blood cell count analysis, n=6 per group |
Why This Matters
This 10-fold or greater expansion of the therapeutic window relative to platelet toxicity enables safe chronic CNS dosing, a prerequisite for neuropsychiatric drug development and a key procurement discriminator for in vivo studies.
- [1] Matsuda S, Baba R, Oki H, et al. Fig. 4e-g: Numbers of white blood cells, red blood cells, and platelets in whole blood 1 day after 4-day repeated administration. T-711 at 10 mg/kg/day or higher caused significant decrease in platelet numbers; T-448 at up to 100 mg/kg/day caused no change. Neuropsychopharmacology. 2019;44(8):1505-1512. View Source
